molecular formula C7H5BrFNS B13250882 2-Bromo-4-fluorobenzene-1-carbothioamide

2-Bromo-4-fluorobenzene-1-carbothioamide

Cat. No.: B13250882
M. Wt: 234.09 g/mol
InChI Key: JIMPQBDFPLAETL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzene-1-carbothioamide is a halogenated aromatic compound featuring a carbothioamide (-C(=S)NH₂) functional group at position 1, a bromine substituent at position 2, and a fluorine atom at position 4.

Properties

Molecular Formula

C7H5BrFNS

Molecular Weight

234.09 g/mol

IUPAC Name

2-bromo-4-fluorobenzenecarbothioamide

InChI

InChI=1S/C7H5BrFNS/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11)

InChI Key

JIMPQBDFPLAETL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=S)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-4-fluorobenzene-1-carbothioamide typically involves the bromination and fluorination of benzene derivatives. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions usually involve moderate temperatures and controlled addition of bromine to ensure selective substitution at the desired position on the benzene ring.

Industrial production methods may involve large-scale bromination and fluorination processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2-Bromo-4-fluorobenzene-1-carbothioamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed, but they often include substituted benzene derivatives with modified functional groups.

Mechanism of Action

The mechanism by which 2-Bromo-4-fluorobenzene-1-carbothioamide exerts its effects is primarily related to its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences among 2-bromo-4-fluorobenzene-1-carbothioamide and related brominated carbothioamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups
2-Bromo-4-fluorobenzene-1-carbothioamide C₇H₅BrFNS 234.09 (calculated) Br (position 2), F (position 4) Carbothioamide (-C(=S)NH₂)
4-(2-Bromo-4-methylphenoxy)benzene-1-carbothioamide C₁₄H₁₂BrNOS 322.22 Br (position 2), CH₃ (position 4), phenoxy linkage Carbothioamide, phenoxy ether
4-[(4-Bromophenyl)amino]benzene-1-carbothioamide C₁₃H₁₁BrN₂S 307.21 Br (position 4, on phenylamino group) Carbothioamide, aniline derivative
4-Bromo-1,2-diaminobenzene C₆H₆BrN₂ 201.04 Br (position 4), NH₂ (positions 1, 2) Diamine

Key Observations :

  • The fluorine substituent in the target compound enhances electrophilicity at the aromatic ring compared to methyl or amino groups in analogs .
Physicochemical Properties
  • Electron Effects :
    • Fluorine’s strong electron-withdrawing nature increases the carbothioamide’s acidity (N-H) compared to methyl-substituted analogs .
    • Bromine’s inductive effect further polarizes the aromatic ring, favoring nucleophilic substitution at positions ortho/para to halogens.
  • Solubility: The target compound’s lower molecular weight (234 vs. 307–322 g/mol in analogs ) suggests improved solubility in polar aprotic solvents (e.g., DMSO). Phenoxy-containing analogs may exhibit reduced aqueous solubility due to hydrophobic aromatic groups.

Biological Activity

2-Bromo-4-fluorobenzene-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

  • Molecular Formula : C7H6BrFNS
  • Molecular Weight : 232.09 g/mol
  • IUPAC Name : 2-bromo-4-fluorobenzenecarbothioamide

Biological Activity Overview

The biological activity of 2-Bromo-4-fluorobenzene-1-carbothioamide has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that derivatives of carbothioamide compounds exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
2-Bromo-4-fluorobenzene-1-carbothioamideS. aureus1825
Related Carbamate CompoundE. coli2015
Another Thioamide DerivativeK. pneumoniae2210

Anticancer Activity

Carbothioamide derivatives have also been evaluated for their anticancer properties. A notable study demonstrated that similar compounds could induce apoptosis in cancer cell lines through the inhibition of specific enzymes involved in cell proliferation .

Case Study: Anticancer Potential
In a laboratory setting, the compound was tested against human cancer cell lines, showing promising results in reducing cell viability at concentrations as low as 50 µM. The mechanism was attributed to the compound's ability to inhibit the activity of topoisomerase enzymes, which are critical for DNA replication .

The biological activity of 2-Bromo-4-fluorobenzene-1-carbothioamide is primarily linked to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating its antimicrobial action.

Structure-Activity Relationship (SAR)

The biological efficacy of carbothioamides is often related to their structural features. Modifications in the halogen substituents and functional groups can enhance or reduce their activity. For example:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity, improving membrane permeability.
  • Bromine Presence : Bromine can increase the compound's reactivity towards nucleophiles, enhancing its antimicrobial properties.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
FluorineIncreases lipophilicity
BromineEnhances nucleophilic reactivity
Alkyl GroupsModulates solubility

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